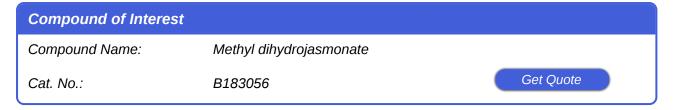


An In-depth Technical Guide to Methyl Dihydrojasmonate

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **methyl dihydrojasmonate**, a widely used aroma compound that is gaining attention for its potential therapeutic applications. This document details its chemical identity, physicochemical properties, synthesis protocols, biological activities, and spectroscopic data, tailored for a scientific audience.

Chemical Identification and Structure

Methyl dihydrojasmonate, commonly known by trade names such as Hedione®, is an ester aroma compound with a characteristic floral, jasmine-like scent.[1] It is a synthetic analog of methyl jasmonate, a naturally occurring plant hormone.[1]

Table 1: Chemical Identifiers for Methyl Dihydrojasmonate



Identifier	Value
CAS Number	24851-98-7[1][2][3][4][5]
IUPAC Name	methyl 2-(3-oxo-2-pentylcyclopentyl)acetate[5]
Synonyms	Hedione, Kharismal, Cepionate, Claigeon[2][3] [5]
Chemical Formula	C13H22O3[1][2][3][7]
SMILES	CCCCC1C(CCC1=0)CC(=0)OC[2][6]
InChIKey	KVWWIYGFBYDJQC-UHFFFAOYSA-N[6][8]

The structure of **methyl dihydrojasmonate** consists of a cyclopentanone ring substituted with a pentyl group and a methyl acetate group. The relative stereochemistry of these two substituents (cis or trans) significantly influences the odor profile. The cis-isomer is noted for having a much more powerful and characteristic jasmine aroma.[3][9]

Physicochemical and Toxicological Properties

Methyl dihydrojasmonate is a colorless to pale yellow oily liquid.[4][10] It is sparingly soluble in water but soluble in alcohols and oils.[1][4][6] A summary of its key physical, chemical, and toxicological properties is presented below.

Table 2: Physicochemical Properties of Methyl Dihydrojasmonate



Property	Value
Molecular Weight	226.31 g/mol [2][3][7]
Appearance	Clear, colorless to pale yellow oily liquid[4][10] [11]
Density	0.998 g/mL at 25 °C[3][12]
Boiling Point	110 °C at 0.2 mmHg[3][4]
Flash Point	113 - 134 °C[2][4]
Vapor Pressure	0.0003 - 0.001 mmHg at 20-25 °C[1][2][4]
Water Solubility	91.72 mg/L at 25 °C (estimated)[1]
logP (o/w)	2.5 - 2.7[1][2]
Refractive Index	1.458 - 1.462 at 20 °C[4]

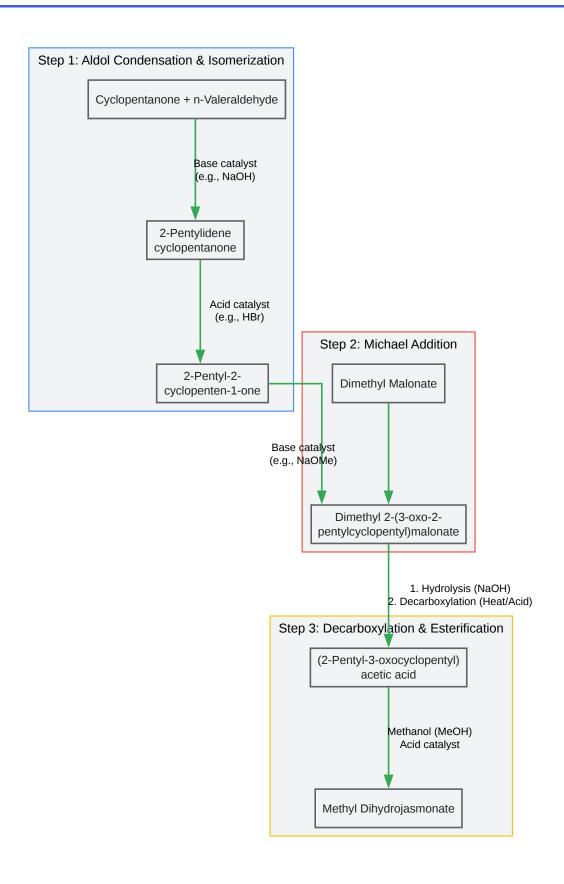
Table 3: Toxicological Data for Methyl Dihydrojasmonate

Endpoint	Value	Species	Route
LD50	>5.0 g/kg[12][13]	Rat	Oral
LD50	>5.0 g/kg[13]	Rabbit	Dermal
LD50	1397.2 mg/kg[13]	Mouse	Intraperitoneal
Mutagenicity/Genotoxi city	Not considered to possess mutagenic or genotoxic potential[13]		

Synthesis of Methyl Dihydrojasmonate

A common and efficient industrial synthesis of **methyl dihydrojasmonate** involves a three-step process starting from the aldol condensation of cyclopentanone and valeraldehyde. The resulting α,β -unsaturated ketone is then subjected to a Michael addition with dimethyl malonate, followed by saponification, decarboxylation, and esterification.





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Caption: General workflow for the synthesis of **methyl dihydrojasmonate**.



Experimental Protocols

Protocol 1: Synthesis of 2-Pentyl-2-cyclopenten-1-one (Intermediate)[14][15][16]

- Aldol Condensation: To a jacketed reactor charged with cyclopentanone (e.g., 9.0 moles) and water, add an aqueous solution of sodium hydroxide while maintaining the temperature at approximately 30°C.
- Slowly add n-valeraldehyde (e.g., 5.0 moles) dropwise to the mixture, ensuring the temperature does not exceed 32°C.
- After the addition is complete, stir the reaction mixture for 1 hour at 30°C.
- Quench the reaction by adding acetic acid and water.
- Dehydration and Isomerization: Separate the organic layer. The resulting 2pentylidenecyclopentanone can be isomerized to the more stable 2-pentyl-2-cyclopenten-1one by heating with an acid catalyst (e.g., 5% HBr in butanol or p-toluenesulfonic acid).
- Purify the product by vacuum distillation to yield 2-pentyl-2-cyclopenten-1-one.

Protocol 2: Synthesis of **Methyl Dihydrojasmonate** from 2-Pentyl-2-cyclopenten-1-one[3][9] [15]

- Michael Addition: Prepare a solution of sodium methoxide in methanol. Add dimethyl malonate (e.g., 3.4 moles) to this solution at 25°C.
- Cool the mixture to -5°C and add 2-pentyl-2-cyclopenten-1-one (e.g., 2.8 moles) dropwise over 40 minutes.
- Stir the reaction mixture at -5°C for 1 hour.
- Neutralize the reaction with acetic acid and allow it to warm to room temperature.
- Extract the product, dimethyl 2-(3-oxo-2-pentylcyclopentyl)malonate, using an appropriate solvent and wash the organic layer.



- Decarboxylation and Esterification: The malonic ester intermediate is hydrolyzed and decarboxylated. A common method involves heating the intermediate with water in an autoclave at high temperatures (e.g., 180-200°C). This directly yields (2-pentyl-3oxocyclopentyl)acetic acid.
- The resulting carboxylic acid is then esterified using methanol and an acid catalyst (e.g., sulfuric acid) to produce methyl dihydrojasmonate.
- The final product is purified by vacuum distillation, collecting the fraction at 140-141°C (2-3 mmHg) to yield **methyl dihydrojasmonate**.[3]

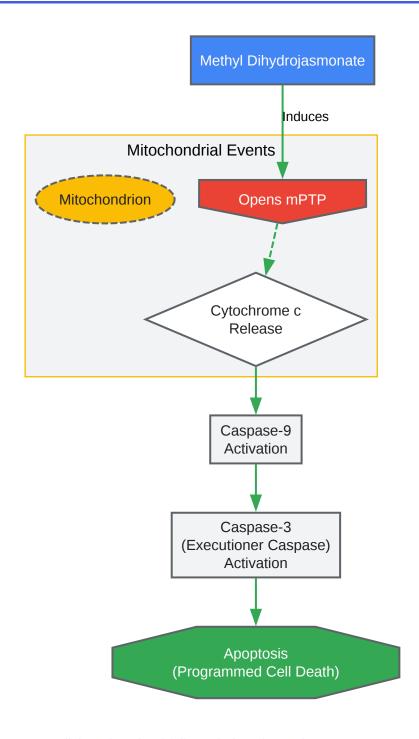
Biological Activity and Signaling Pathways

Beyond its established role in the fragrance industry, **methyl dihydrojasmonate** has demonstrated significant biological activity, positioning it as a compound of interest for drug development.

Anti-Cancer Activity

Methyl dihydrojasmonate has been shown to inhibit the proliferation of various human cancer cell lines, including leukemia, lung, breast, and prostate cancer.[13] The primary mechanism of action involves the induction of apoptosis through the mitochondrial pathway.[13] It triggers the opening of the mitochondrial permeability transition pore complex (mPTP), which leads to the release of cytochrome c into the cytoplasm. This, in turn, activates the caspase cascade, culminating in programmed cell death.





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Caption: Proposed mechanism of methyl dihydrojasmonate-induced apoptosis.

Other Biological Activities

Anti-fatigue Effects: A recent study demonstrated that methyl dihydrojasmonate exhibits
anti-fatigue properties in a rat model. It was shown to abrogate stress-induced increases in
inflammatory markers, suggesting an inhibitory effect on stress-induced inflammation.[17][18]



 Plant Signaling: As a jasmonate, it is involved in plant defense and development. Recent research in grapes shows it can enhance aroma by modulating the lipoxygenase (LOX) pathway.[19]

Experimental Protocol for Cytotoxicity Assessment

Protocol 3: Sulforhodamine B (SRB) Assay for In Vitro Cytotoxicity[13]

- Cell Plating: Plate cells in a 96-well plate at a density of 10,000 cells/well. Allow them to attach for 24 hours at 37°C in a 5% CO₂ atmosphere.
- Compound Treatment: Prepare various concentrations of methyl dihydrojasmonate (e.g., 0, 5, 12.5, 25, 50 μL/mL). Add the different concentrations to the cell monolayers in triplicate wells.
- Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
- Fixation: After incubation, fix the cells by gently adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C. Wash the plates five times with deionized water.
- Staining: Stain the fixed cells with 0.4% (w/v) Sulforhodamine B solution for 30 minutes at room temperature.
- Washing: Remove the SRB solution and quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
- Solubilization and Measurement: Allow the plates to air dry. Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
- Measure the color intensity (optical density) at a wavelength of 510 nm using an ELISA plate reader. The optical density is proportional to the number of viable cells.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quality control of **methyl dihydrojasmonate**. Key data from various techniques are summarized below.

Table 4: Spectroscopic Data for Methyl Dihydrojasmonate



Technique	Key Peaks / Chemical Shifts (δ)
¹³ C NMR	δ (ppm): 219.6, 178.1, 54.1, 38.7, 37.7, 37.6, 32.0, 27.7, 27.1, 26.2, 22.4, 14.0 (in CDCl ₃)[20]
(100 MHz, CDCl ₃)	
IR	ν (cm ⁻¹): 2955, 2930, 2859 (C-H stretch), 1739 (C=O ester & ketone), 1437, 1166 (C-O stretch) [20]
(KBr)	
GC-MS	Molecular Ion (M ⁺): m/z 226. Key fragments can be observed corresponding to the loss of the methoxy group (-OCH ₃ , m/z 195), the entire methoxycarbonyl group (-COOCH ₃ , m/z 167), and cleavage of the pentyl side chain.[5]

This guide provides core technical information on **methyl dihydrojasmonate** for research and development purposes. The data compiled herein facilitates a deeper understanding of its chemical nature, synthesis, and burgeoning biological significance.

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References

- 1. (-)-methyl dihydrojasmonate, 2630-39-9 [thegoodscentscompany.com]
- 2. scent.vn [scent.vn]
- 3. Methyl dihydrojasmonate CAS#: 24851-98-7 [m.chemicalbook.com]
- 4. methyl dihydrojasmonate, 24851-98-7 [thegoodscentscompany.com]
- 5. Hedione | C13H22O3 | CID 102861 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buy Methyl dihydrojasmonate | 24851-98-7 | >98% [smolecule.com]

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- 7. Perfumers Apprentice Methyl Dihydro Jasmonate HC [shop.perfumersapprentice.com]
- 8. spectrabase.com [spectrabase.com]
- 9. Methyl dihydrojasmonate | 24851-98-7 [chemicalbook.com]
- 10. Methyl Dihydrojasmonate: Uses, Properties, and Applications [zxchem.com]
- 11. acsint.biz [acsint.biz]
- 12. chembk.com [chembk.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Method for preparing methyl dihydrojasmonate Eureka | Patsnap [eureka.patsnap.com]
- 15. US4260830A Process for the preparation of methyl dihydrojasmonate and lower alkyl homologues Google Patents [patents.google.com]
- 16. GB2486686A Process for producing 2 alkyl-cyclopent-2-enone compounds Google Patents [patents.google.com]
- 17. Anti-fatigue activity of methyl dihydrojasmonate and linalool in a rat model evaluated by a novel index for neuro-immune and oxidative stress interactions PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. CN101519355B Method for preparing methyl dihydrojasmonate Google Patents [patents.google.com]
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